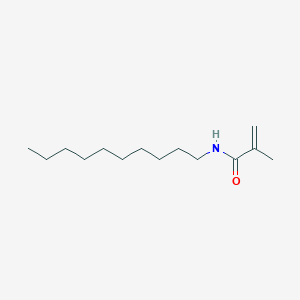

N-Decyl methacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Decyl methacrylamide is a useful research compound. Its molecular formula is C14H27NO and its molecular weight is 225.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

NDMA is primarily utilized in the creation of hydrogels, which are essential for various biomedical applications. These hydrogels exhibit excellent biocompatibility and can be engineered to respond to environmental stimuli, making them suitable for drug delivery systems.

Key Studies:

- A study highlighted the synthesis of NDMA-based hydrogels that demonstrated controlled release properties for therapeutic agents. The hydrogels were tested for their swelling behavior in response to pH changes, showcasing their potential in targeted drug delivery systems .

- Another investigation focused on the cytotoxicity and antibacterial properties of NDMA-containing hydrogels. The results indicated that these hydrogels could be effectively used in wound healing applications due to their ability to inhibit bacterial growth while promoting cell proliferation .

Drug Delivery Systems

NDMA has been incorporated into various polymeric systems aimed at enhancing the delivery of drugs, particularly those that are hydrophobic or have poor solubility.

Case Study:

- In a notable research project, NDMA was copolymerized with other methacrylate monomers to form nanoparticles for drug encapsulation. The study demonstrated that these nanoparticles could effectively encapsulate anticancer drugs, improving their stability and bioavailability when administered orally .

Table 1: Properties of NDMA-Based Drug Delivery Systems

| Property | Value |

|---|---|

| Swelling Ratio | Up to 300% |

| Drug Loading Capacity | 25-30% w/w |

| Release Kinetics | Controlled over 72 hours |

| Cytotoxicity (IC50) | > 200 µg/mL |

Material Science Applications

In material science, NDMA is often used in the synthesis of polymers with specific mechanical and thermal properties.

Applications:

- Coatings: NDMA-based polymers have been developed for use as coatings that provide enhanced water resistance and durability. These coatings are particularly beneficial in industrial applications where exposure to harsh environments is common.

- Adhesives: The incorporation of NDMA into adhesive formulations has shown improved bonding strength and flexibility, making it suitable for various substrates including plastics and metals .

Environmental Applications

NDMA derivatives have also been explored for environmental applications, particularly in water treatment processes.

Research Findings:

Analyse Chemischer Reaktionen

Polymerization Reactions

N-Decyl methacrylamide undergoes polymerization via controlled radical polymerization (CRP) methods, including atom transfer radical polymerization (ATRP) and reversible addition–fragmentation chain transfer (RAFT) . Key findings from analogous methacrylamide systems include:

-

ATRP :

-

Conditions : Initiators like Cu(I)Br with ligands (e.g., Me₄Cyclam) in solvents such as water or toluene enable rapid polymerization .

-

Challenges : Poor control due to slow deactivation rates and potential side reactions like cyclization, leading to loss of bromine end groups .

-

Outcomes : Polydispersity indices (Đ) typically range from 1.23 to 1.69, with molar masses (Mₙ) up to 48,600 g/mol .

-

-

RAFT :

Table 1: RAFT Polymerization of Acrylamide (Analogous System)

| Polymerization Time (min) | Conversion (%) | Mₙ (Theory) (g/mol) | Mₙ (Exp) (g/mol) | Đ |

|---|---|---|---|---|

| 40 | 30.2 | 4640 | 4550 | 1.25 |

| 60 | 44.0 | 6610 | 5790 | 1.23 |

| 80 | 54.7 | 8180 | 6430 | 1.25 |

| 100 | 62.3 | 9210 | 7920 | 1.27 |

| 120 | 70.1 | 10,300 | 8700 | 1.24 |

Dimerization Reactions

This compound may undergo dimerization via N-heterocyclic carbene (NHC)-catalyzed pathways , as observed in methyl methacrylate analogs :

-

Mechanism : Proton transfer-assisted pathways (channels B/D) dominate, favoring E-isomer formation due to steric and electronic factors.

-

Kinetics : Activation energies for dimerization are lower in nanoconfined systems, though direct data for N-Decyl is unavailable .

Functionalization and Post-Polymerization Modifications

Anionic polymerization of methacrylamides enables end-functionalization via electrophiles like alkyl chlorides or acid chlorides :

-

Terminators : Acid chlorides (e.g., benzoyl chloride derivatives) react with living polymer anions to introduce methacrylamide end groups.

-

Characterization : MALDI-TOF-MS confirms end-group incorporation (e.g., m/z peaks for functionalized chains) .

Structural and Morphological Behavior

Poly(this compound) likely exhibits nanosegregated alkyl domains and lamellar ordering , as observed in poly(N-dodecylacrylamide) :

-

Molecular Weight Effects : High Mₙ (>35,000 g/mol) favors disordered structures, while lower Mₙ (e.g., 1,200 g/mol) promotes semi-crystalline lamellae.

-

Environmental Impact : Humid annealing enhances structural ordering, with XRD showing sharp peaks for lamellar phases .

Reactivity Trends

Substituent effects on methacrylamides influence reactivity:

-

Alkyl Chain Length : Longer chains (e.g., dodecyl) reduce hydrophilicity, lowering interaction with silanol groups in nanoconfinement and slowing reaction rates .

-

Functional Groups : Basic amine substituents accelerate thiolate reactions (e.g., GSH adduct formation), while electron-withdrawing groups (e.g., nitrophenyl) enhance electrophilicity .

Eigenschaften

CAS-Nummer |

58829-24-6 |

|---|---|

Molekularformel |

C14H27NO |

Molekulargewicht |

225.37 g/mol |

IUPAC-Name |

N-decyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-12-15-14(16)13(2)3/h2,4-12H2,1,3H3,(H,15,16) |

InChI-Schlüssel |

SNPAMTGUOWHTMN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCNC(=O)C(=C)C |

Kanonische SMILES |

CCCCCCCCCCNC(=O)C(=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.